molecular formula C13H13N3O B1525998 3-Amino-1-(4-phenylphenyl)urea CAS No. 124351-95-7

3-Amino-1-(4-phenylphenyl)urea

Cat. No.: B1525998
CAS No.: 124351-95-7
M. Wt: 227.26 g/mol
InChI Key: FXLQCORQRJCXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-phenylphenyl)urea is a compound with the CAS Number: 124351-95-7 . It has a molecular weight of 227.27 and its IUPAC name is N-[1,1’-biphenyl]-4-ylhydrazinecarboxamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N3O/c14-16-13(17)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,14H2,(H2,15,16,17) . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 275-277 degrees Celsius .

Scientific Research Applications

Nature of Urea-Fluoride Interaction

The interaction between urea derivatives and fluoride ions has been studied to understand the hydrogen bonding dynamics and proton transfer processes. For instance, 1,3-bis(4-nitrophenyl)urea interacts with oxoanions in solution, forming complexes through hydrogen bonds. With fluoride ions, this interaction can lead to urea deprotonation, highlighting the unique chemical behavior of urea derivatives in the presence of fluoride ions, which can have implications in chemical sensing and material science applications (Boiocchi et al., 2004).

Self-Healing Elastomers

Urea derivatives have been used in the development of self-healing materials. A study on aromatic disulfide metathesis with bis(4-aminophenyl) disulfide as a dynamic crosslinker for poly(urea–urethane) elastomers demonstrated the capability of these materials to self-heal at room temperature without any catalyst. This finding opens new pathways in the creation of durable, self-repairing polymers for various applications (Rekondo et al., 2014).

Azo Group Incorporation in Silatranes

The introduction of the urea functionality into silatrane structures, through reactions involving 4-aminoazobenzene and various silanes, has been explored for creating compounds with potential antimicrobial properties. This research contributes to the development of new materials with specific biological activities, which could be beneficial in medical and agricultural applications (Singh et al., 2015).

Cytokinin-like Activity

Urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This property makes them valuable tools for in vitro plant morphogenesis studies, offering insights into plant growth regulation and potential agricultural applications (Ricci & Bertoletti, 2009).

Antibacterial Benzimidazole Ureas

The discovery of benzimidazole urea compounds as potent antibacterial agents through the inhibition of bacterial gyrase (GyrB) and topoisomerase IV (ParE) has been reported. These findings are crucial for the development of new antibiotics to combat resistant bacterial infections (Grillot et al., 2014).

Safety and Hazards

This compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Properties

IUPAC Name

1-amino-3-(4-phenylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-16-13(17)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,14H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLQCORQRJCXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(4-phenylphenyl)urea
Reactant of Route 2
3-Amino-1-(4-phenylphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Amino-1-(4-phenylphenyl)urea
Reactant of Route 4
3-Amino-1-(4-phenylphenyl)urea
Reactant of Route 5
Reactant of Route 5
3-Amino-1-(4-phenylphenyl)urea
Reactant of Route 6
Reactant of Route 6
3-Amino-1-(4-phenylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.